molecular formula C12H14ClNO4 B2689845 Methyl 5-([(2-furylmethyl)amino]methyl)-2-furoate hydrochloride CAS No. 1177296-71-7

Methyl 5-([(2-furylmethyl)amino]methyl)-2-furoate hydrochloride

Cat. No.: B2689845
CAS No.: 1177296-71-7
M. Wt: 271.7
InChI Key: TVGBHUQUZILOOA-UHFFFAOYSA-N
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Description

Methyl 5-([(2-furylmethyl)amino]methyl)-2-furoate hydrochloride: is a synthetic organic compound characterized by its unique structure, which includes a furan ring and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-([(2-furylmethyl)amino]methyl)-2-furoate hydrochloride typically involves a multi-step process:

    Formation of the Furan Ring: The initial step involves the synthesis of the furan ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Aminomethylation: The furan ring is then subjected to aminomethylation, where an amino group is introduced. This step often involves the use of formaldehyde and a secondary amine.

    Esterification: The final step involves the esterification of the aminomethylated furan compound with methanol in the presence of an acid catalyst to form the methyl ester.

    Hydrochloride Formation: The compound is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-purity reagents, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the amino group, converting it to different functional groups such as hydroxylamines or amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while substitution reactions can introduce alkyl or aryl groups into the furan ring.

Scientific Research Applications

Chemistry

In chemistry, Methyl 5-([(2-furylmethyl)amino]methyl)-2-furoate hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential biological activity. It may serve as a lead compound in the development of new drugs or as a probe to study biological processes.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility makes it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of Methyl 5-([(2-furylmethyl)amino]methyl)-2-furoate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-aminomethyl-2-furoate: Similar structure but lacks the furylmethyl group.

    Ethyl 5-([(2-furylmethyl)amino]methyl)-2-furoate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl 5-([(2-thienylmethyl)amino]methyl)-2-furoate: Similar structure but with a thienyl group instead of a furyl group.

Uniqueness

Methyl 5-([(2-furylmethyl)amino]methyl)-2-furoate hydrochloride is unique due to the presence of both the furylmethyl and aminomethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 5-[(furan-2-ylmethylamino)methyl]furan-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4.ClH/c1-15-12(14)11-5-4-10(17-11)8-13-7-9-3-2-6-16-9;/h2-6,13H,7-8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVGBHUQUZILOOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CNCC2=CC=CO2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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